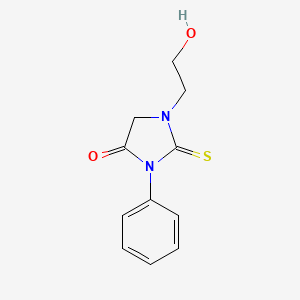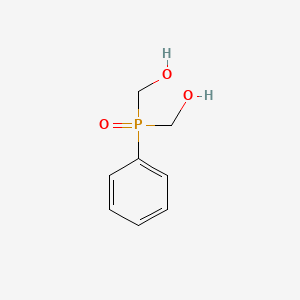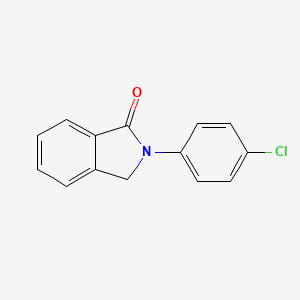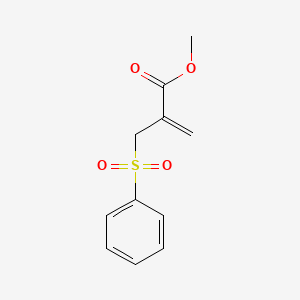![molecular formula C37H24N2O B14139680 10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a biphenyl group and an acridinone core. The presence of these functional groups endows the compound with unique chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
The synthesis of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chemical Reactions Analysis
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties.
Photovoltaics: It is also explored in organic photovoltaic cells for its ability to facilitate charge transfer and improve efficiency.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Material Science: Its stability and electronic properties make it useful in the design of new materials for various industrial applications.
Mechanism of Action
The mechanism by which 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one exerts its effects is primarily through its interaction with electronic systems. The carbazole and acridinone moieties facilitate electron transport and charge transfer processes. In OLEDs, for example, the compound acts as a host material, enhancing the emission efficiency and stability of the device .
Comparison with Similar Compounds
Similar compounds to 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one include:
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound is also used in OLEDs and has similar electron transport properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP, mCBP has a different linkage that affects its electronic properties.
Tris(4-carbazoyl-9-ylphenyl)amine: This compound is used in similar applications but has a different structural arrangement that influences its performance in electronic devices.
The uniqueness of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one lies in its combination of carbazole, biphenyl, and acridinone moieties, which provide a balance of stability, electronic properties, and versatility in various applications.
Properties
Molecular Formula |
C37H24N2O |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
10-[4-(4-carbazol-9-ylphenyl)phenyl]acridin-9-one |
InChI |
InChI=1S/C37H24N2O/c40-37-31-11-3-7-15-35(31)39(36-16-8-4-12-32(36)37)28-23-19-26(20-24-28)25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38/h1-24H |
InChI Key |
NUEUGIQIUCNWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(=O)C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)


![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)


![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)


